REACTION_CXSMILES
|
[CH2:1]([OH:10])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:11]1(=[O:21])[O:16][C:14](=[O:15])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]12>CS(O)(=O)=O.C1(C)C=CC=CC=1>[C:14]([O:16][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])(=[O:15])[C:13]1[C:12](=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:11]([O:10][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])=[O:21]
|
Name
|
|
Quantity
|
567 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)O
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
catalyst
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
200 g
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
for reflux through a Dean-Stark trap
|
Type
|
CUSTOM
|
Details
|
purge
|
Type
|
TEMPERATURE
|
Details
|
The reactor contents were refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DISTILLATION
|
Details
|
The product was purified by vacuum stripping and distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OCCCCCCCCC)=CC=CC1)(=O)OCCCCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 818 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |